molecular formula C16H16N2S B3006840 N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide CAS No. 321973-32-4

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide

Cat. No.: B3006840
CAS No.: 321973-32-4
M. Wt: 268.38
InChI Key: SUWCZYTUBWQYIU-UHFFFAOYSA-N
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Description

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is a chemical compound with the molecular formula C16H16N2S and a molecular weight of 268.38 g/mol . Its CAS number is 321973-32-4 . This compound features a tetrahydroquinoline core, a structure of significant interest in medicinal chemistry due to its rigidity and ability to mimic natural amino acids, which facilitates interactions with biological targets . The tetrahydroquinoline scaffold is recognized as a privileged structure in drug discovery, and the incorporation of the carbothioamide group enhances its potential as a versatile building block for the synthesis of more complex molecules . Researchers utilize this and similar scaffolds in various scientific applications, including as a starting material in organic synthesis and in the development of compounds for biological evaluation . While the specific biological activity of this carbothioamide derivative is not fully documented, studies on closely related tetrahydroquinoline and tetrahydroisoquinoline compounds have revealed a range of pharmacological properties, such as anticancer activity through the inhibition of the NF-κB signaling pathway, contractile activity on smooth muscle preparations, and antimicrobial effects . The mechanism of action for such compounds often involves interaction with specific enzymatic targets or receptors; for instance, some derivatives are known to inhibit the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of pro-inflammatory and pro-survival genes . This compound is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-phenyl-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-5,7,9-11H,6,8,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWCZYTUBWQYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

NPTQ is notable for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity : NPTQ has shown promise in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Studies suggest that NPTQ may inhibit certain cancer cell lines, indicating its potential as an anticancer drug.
  • Enzyme Inhibition : It has been investigated as an inhibitor for enzymes such as 17β-hydroxysteroid dehydrogenase type 1, which is implicated in estrogen-dependent cancers .

Synthetic Applications

NPTQ serves as a valuable building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules : NPTQ can be used as a precursor for synthesizing more complex organic molecules and heterocyclic compounds.
  • Modification Potential : The presence of the carbothioamide group allows for further chemical modifications to enhance desired properties or introduce new functionalities .

Biological Interaction Studies

Research into NPTQ's interaction with biological macromolecules has revealed significant insights:

  • Binding Affinities : Studies employing molecular docking simulations have assessed NPTQ's binding affinities with proteins and nucleic acids, critical for understanding its mechanism of action.
  • Therapeutic Potential : The compound's interactions suggest potential therapeutic applications in treating diseases linked to the targets it binds .

Case Studies and Research Findings

Several studies have documented the applications of NPTQ:

  • A study published in ChemMedChem explored the synthesis and biological evaluation of NPTQ derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 1. The findings indicated that specific modifications could enhance inhibitory activity against this enzyme .
  • Another investigation focused on the compound's antimicrobial properties, revealing effective inhibition against various pathogenic bacteria and fungi, suggesting its potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Notable Properties References
N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide Tetrahydroquinoline N-phenyl, C1-carbothioamide High lipophilicity, moderate stability
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide Tetrahydroquinoline C6-carboxamide, N,N-dimethyl Enhanced metabolic stability
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Tetrahydronaphthalene C1-carboxylic acid pH-dependent solubility
[2-(Trifluoromethoxy)phenyl]thiourea Thiourea Thiourea, trifluoromethoxy Strong metal chelation

Biological Activity

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

Overview of Biological Activities

  • Anticancer Properties : N-phenyl-1,2,3,4-tetrahydroquinoline derivatives have shown promising anticancer activity. A study synthesized various derivatives and evaluated their cytotoxic effects against several human cancer cell lines including NCI-H23, ACHN, MDA-MB-231, and PC-3. Among these, certain derivatives exhibited potent inhibition of LPS-induced NF-κB transcriptional activity and significant cytotoxicity, suggesting their potential as cancer therapeutics .
  • Anti-inflammatory Effects : The compound has also been identified as an effective inhibitor of pro-inflammatory mediators. In vitro studies demonstrated that derivatives could significantly reduce levels of IL-6 and TNF-α in LPS-stimulated cells. Compounds with specific substitutions showed enhanced anti-inflammatory activity, indicating a correlation between chemical structure and biological efficacy .
  • Neuroprotective Activity : Research indicates that tetrahydroquinoline derivatives may possess neuroprotective properties. They have been explored for their ability to inhibit neuroinflammation and neuronal apoptosis, making them candidates for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of N-phenyl-1,2,3,4-tetrahydroquinoline derivatives is highly dependent on their structural modifications. Key findings include:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at specific positions on the phenyl ring significantly enhance NF-κB inhibition compared to electron-donating groups (e.g., -OH). This suggests that the electronic nature of substituents plays a critical role in modulating biological activity .
  • Positioning of Functional Groups : Variations in the positioning of functional groups on the tetrahydroquinoline scaffold have been shown to influence both cytotoxicity and anti-inflammatory effects. For instance, different substitutions at the R1 and R2 positions can lead to marked differences in activity profiles .

Table 1: Cytotoxicity of N-phenyl-1,2,3,4-tetrahydroquinoline Derivatives

CompoundCell LineIC50 (µM)Activity Type
6gMDA-MB-2310.70 ± 0.071Anticancer
6hACHN2.7 ± 0.42Anticancer
HSR1101BV2 Cells<30Anti-inflammatory
HSR1102BV2 Cells<30Anti-inflammatory

Table 2: Inhibition of Pro-inflammatory Mediators

CompoundIL-6 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
HSR110120–40<30
HSR110220–40<30
HSR110540–80~70

Case Studies

Case Study 1: Anticancer Evaluation
In a comprehensive study assessing various tetrahydroquinoline derivatives against cancer cell lines, derivative 6g was identified as a potent inhibitor with an IC50 value significantly lower than established reference compounds. This finding underscores the potential for further development into effective anticancer agents.

Case Study 2: Neuroinflammation
A study focusing on neuroinflammatory responses demonstrated that specific tetrahydroquinoline derivatives could inhibit the production of inflammatory cytokines in BV2 microglial cells stimulated by LPS. These results highlight the therapeutic potential in neurodegenerative conditions where inflammation plays a critical role.

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